molecular formula C11H21N3O B13260223 N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine

N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13260223
M. Wt: 211.30 g/mol
InChI Key: SRZDUFTVNPONJY-UHFFFAOYSA-N
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Description

N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a 1-methylpyrazole core substituted at the 4-position with an amine group linked to a 4-methoxy-4-methylpentan-2-yl chain. This structural motif places it within a broader class of pyrazol-4-amine derivatives, which are frequently employed in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets such as kinases . The methoxy and branched alkyl substituents likely enhance solubility and metabolic stability compared to simpler alkyl or aryl analogs, making it a candidate for pharmaceutical applications .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H21N3O/c1-9(6-11(2,3)15-5)13-10-7-12-14(4)8-10/h7-9,13H,6H2,1-5H3

InChI Key

SRZDUFTVNPONJY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NC1=CN(N=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pyrazole derivative with a suitable alkyl halide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the substituents attached to the pyrazole ring and the amine side chain. Key examples include:

Compound Name Substituents/Modifications Molecular Weight Key Features
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropylamine, pyridinyl ring 269.3 g/mol Enhanced aromatic interactions; potential for improved kinase selectivity
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 2-Bromobenzyl group 283.1 g/mol Bromine increases lipophilicity; may influence blood-brain barrier penetration
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 3,4-Dimethoxyphenyl group 233.3 g/mol Methoxy groups improve solubility; reported acute toxicity (GHS Category 4)
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine Furan-methyl group 219.3 g/mol Heterocyclic furan may enhance metabolic stability

Biological Activity

N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-4-amine, also known by its CAS number 1153974-44-7, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

The molecular formula of this compound is C11H21N3OC_{11}H_{21}N_{3}O with a molecular weight of 211.30 g/mol. This compound contains a pyrazole ring, which is often associated with diverse biological activities including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds are known to interact with various cellular pathways involved in cancer progression. For example:

  • Mechanism of Action : Pyrazole derivatives may induce apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic process. A study demonstrated that certain pyrazole derivatives increased the activity of caspases 3, 8, and 9 in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a mechanism for their anticancer effects .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated using the MTT assay, which measures cell viability. Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells .

Case Studies and Research Findings

StudyFindings
Study on Apoptosis Induction Demonstrated that pyrazole derivatives induced apoptosis in breast cancer cells via caspase activation .
Cytotoxicity Assessment MTT assays indicated significant cytotoxicity against MCF-7 and MDA-MB-231 cells with lower effects on normal cells .
Antimicrobial Potential Related compounds showed activity against various bacterial strains, suggesting potential for this compound .

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